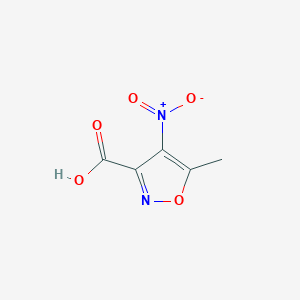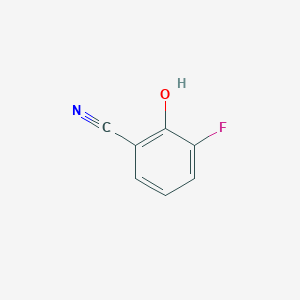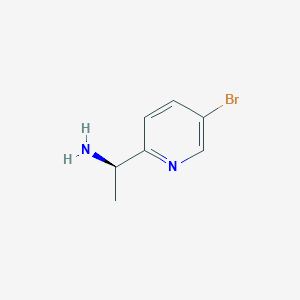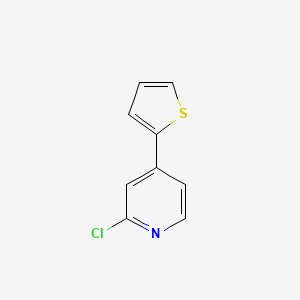
2-Chloro-4-(thiophen-2-yl)pyridine
Overview
Description
Scientific Research Applications
Synthesis of Anticancer Agents
This compound serves as an intermediate in the synthesis of small molecule anticancer drugs. A rapid synthesis method involving nucleophilic substitution and coupling reaction has been developed to produce important intermediates like 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, which is crucial in the development of these drugs .
Biological Evaluation
Researchers have conducted biological evaluations of derivatives of thiophene-containing compounds, including 2-Chloro-4-(thiophen-2-yl)pyridine, to assess their potential therapeutic effects. These studies are essential in discovering new drugs with improved efficacy and safety profiles .
Antinociceptive Activity
Compounds derived from 2-Chloro-4-(thiophen-2-yl)pyridine have been studied for their antinociceptive (pain-relieving) properties. This research is significant in the quest for new analgesic medications .
Development of Insecticides
Thiophene derivatives are also explored for their use in developing insecticides. The chemical properties of 2-Chloro-4-(thiophen-2-yl)pyridine make it a candidate for creating compounds that can control pest populations effectively .
Metal Complexing Agents
The compound’s ability to act as a metal complexing agent is another area of interest. This property is valuable in various chemical processes, including catalysis and materials science .
Synthesis of Anti-Atherosclerotic Agents
Derivatives of thiophene, such as those involving 2-Chloro-4-(thiophen-2-yl)pyridine, are used in synthesizing agents that combat atherosclerosis, a leading cause of cardiovascular diseases .
Mechanism of Action
Target of Action
It has been used as a key starting compound in the synthesis of a novel series of 2-aminopyranopyridine derivatives . These derivatives have shown potent anticancer activity against various cell lines, including Hep-G2 (human liver carcinoma), MCF-7 (human breast carcinoma), Caco-2 (human colorectal adenocarcinoma), and HCT116 (human colorectal carcinoma) . Therefore, it can be inferred that the targets of these compounds might be related to the pathways involved in these types of cancers.
Mode of Action
The synthesized 2-aminopyranopyridine derivatives, which use 2-chloro-4-(thiophen-2-yl)pyridine as a starting compound, have shown significant anticancer activity . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or proliferation of cancer cells.
Biochemical Pathways
Given its use in the synthesis of compounds with anticancer activity , it can be inferred that it may affect pathways related to cell growth and proliferation, particularly in cancer cells.
Result of Action
The 2-aminopyranopyridine derivatives synthesized using this compound as a starting material have shown potent anticancer activity . This suggests that the compound may have a role in inhibiting the growth or proliferation of cancer cells.
properties
IUPAC Name |
2-chloro-4-thiophen-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDBIQZAFYFMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(thiophen-2-yl)pyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate](/img/structure/B1392943.png)

![4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392946.png)

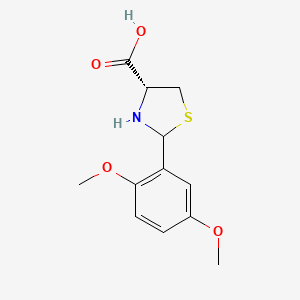
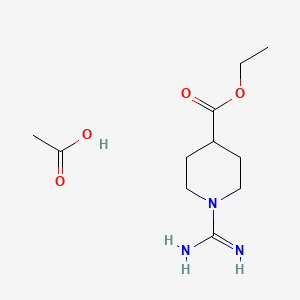
![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)
![2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392955.png)
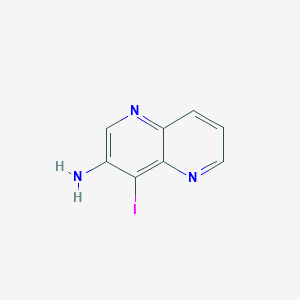
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1392959.png)
